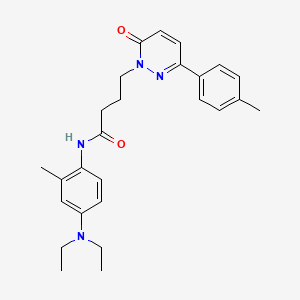

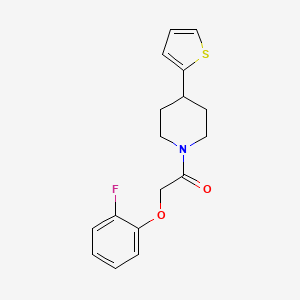

![molecular formula C18H15N3O6S B2788069 2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid CAS No. 1057729-60-8](/img/structure/B2788069.png)

2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of phenoxy acetic acid, which is an organic compound that represents a group of phenoxy acetic acid derivatives . It contains several functional groups, including a cyano group (-CN), a carbamoyl group (-CONH2), a sulfamoyl group (-SO2NH2), and a phenoxy group (Ph-O-). These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a phenyl ring (from the phenoxy group), a cyano group, a carbamoyl group, and a sulfamoyl group. These groups are likely to confer specific chemical properties to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, the presence of a cyano group might confer polarity to the molecule, affecting its solubility in different solvents .Applications De Recherche Scientifique

Drug Delivery Systems

Phenylboronic pinacol esters have garnered attention as potential drug carriers. Their boron-containing structure makes them suitable for neutron capture therapy (NCT), a cancer treatment method that exploits the capture of thermal neutrons by boron-10 nuclei. Researchers are investigating their use in targeted drug delivery systems, aiming to enhance drug efficacy while minimizing side effects .

Chemical Sensors

The unique reactivity of phenylboronic acids with diols (such as sugars) has led to the development of glucose sensors. These sensors exploit the reversible binding of boronic acids to glucose, resulting in measurable changes in fluorescence or electrochemical signals. Researchers are exploring similar applications for phenylboronic pinacol esters in biosensors and environmental monitoring .

Organic Synthesis

Phenylboronic pinacol esters serve as versatile building blocks in organic synthesis. Their reactivity allows for the formation of C-C bonds through Suzuki-Miyaura cross-coupling reactions. Scientists utilize these reactions to create complex molecules, such as pharmaceutical intermediates and natural products .

Materials Science

Researchers are investigating the incorporation of phenylboronic pinacol esters into polymeric materials. These compounds can impart specific properties, such as self-healing behavior, due to their reversible covalent interactions. Applications include self-healing coatings, adhesives, and smart materials .

Photodynamic Therapy (PDT)

Phenylboronic pinacol esters have been explored as photosensitizers in PDT. In this cancer treatment, light activates the photosensitizer, leading to the generation of reactive oxygen species that selectively destroy tumor cells. Their boron content enhances the efficacy of PDT .

Supramolecular Chemistry

The reversible binding of phenylboronic acids to diols plays a crucial role in supramolecular chemistry. Researchers use these interactions to design molecular recognition systems, host-guest complexes, and functional materials. Phenylboronic pinacol esters contribute to this field by providing a boron-based recognition motif .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[2-cyano-3-oxo-3-(4-sulfamoylanilino)prop-1-enyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S/c19-10-13(9-12-1-5-15(6-2-12)27-11-17(22)23)18(24)21-14-3-7-16(8-4-14)28(20,25)26/h1-9H,11H2,(H,21,24)(H,22,23)(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXFADSYMRTJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

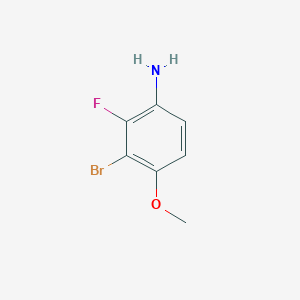

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2787989.png)

![(2-chlorophenyl)[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2787991.png)

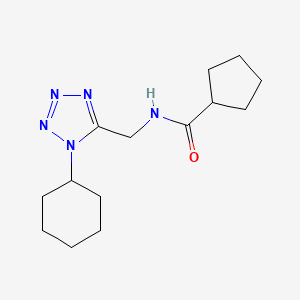

![4-butoxy-N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2787992.png)

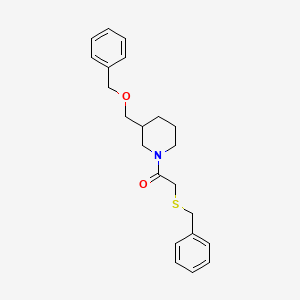

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2787995.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2787998.png)

![2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2788002.png)